Cas no 2138539-05-4 (1-(2-cyclopropylpropoxy)-2-iodocycloheptane)

1-(2-cyclopropylpropoxy)-2-iodocycloheptane 化学的及び物理的性質
名前と識別子
-
- 1-(2-cyclopropylpropoxy)-2-iodocycloheptane
- 2138539-05-4
- EN300-1137313
-
- インチ: 1S/C13H23IO/c1-10(11-7-8-11)9-15-13-6-4-2-3-5-12(13)14/h10-13H,2-9H2,1H3
- InChIKey: LMBCBHKBEAEREY-UHFFFAOYSA-N
- ほほえんだ: IC1CCCCCC1OCC(C)C1CC1
計算された属性
- せいみつぶんしりょう: 322.07936g/mol
- どういたいしつりょう: 322.07936g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 9.2Ų
1-(2-cyclopropylpropoxy)-2-iodocycloheptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1137313-5.0g |
1-(2-cyclopropylpropoxy)-2-iodocycloheptane |
2138539-05-4 | 5g |
$3977.0 | 2023-06-09 | ||
Enamine | EN300-1137313-5g |
1-(2-cyclopropylpropoxy)-2-iodocycloheptane |
2138539-05-4 | 95% | 5g |
$3479.0 | 2023-10-26 | |
Enamine | EN300-1137313-0.5g |
1-(2-cyclopropylpropoxy)-2-iodocycloheptane |
2138539-05-4 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
Enamine | EN300-1137313-1.0g |
1-(2-cyclopropylpropoxy)-2-iodocycloheptane |
2138539-05-4 | 1g |
$1371.0 | 2023-06-09 | ||
Enamine | EN300-1137313-10.0g |
1-(2-cyclopropylpropoxy)-2-iodocycloheptane |
2138539-05-4 | 10g |
$5897.0 | 2023-06-09 | ||
Enamine | EN300-1137313-1g |
1-(2-cyclopropylpropoxy)-2-iodocycloheptane |
2138539-05-4 | 95% | 1g |
$1200.0 | 2023-10-26 | |
Enamine | EN300-1137313-0.25g |
1-(2-cyclopropylpropoxy)-2-iodocycloheptane |
2138539-05-4 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
Enamine | EN300-1137313-2.5g |
1-(2-cyclopropylpropoxy)-2-iodocycloheptane |
2138539-05-4 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
Enamine | EN300-1137313-0.05g |
1-(2-cyclopropylpropoxy)-2-iodocycloheptane |
2138539-05-4 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
Enamine | EN300-1137313-0.1g |
1-(2-cyclopropylpropoxy)-2-iodocycloheptane |
2138539-05-4 | 95% | 0.1g |
$1056.0 | 2023-10-26 |
1-(2-cyclopropylpropoxy)-2-iodocycloheptane 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
1-(2-cyclopropylpropoxy)-2-iodocycloheptaneに関する追加情報
Introduction to 1-(2-cyclopropylpropoxy)-2-iodocycloheptane (CAS No. 2138539-05-4) in Modern Chemical Research
1-(2-cyclopropylpropoxy)-2-iodocycloheptane, identified by its CAS number 2138539-05-4, is a significant compound in the realm of synthetic chemistry and pharmaceutical research. This molecule, featuring a cycloheptane core substituted with an iodo group and an ethyl ether moiety, has garnered attention due to its versatile applications in organic synthesis and drug development. The presence of the iodo group at the 2-position enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions, which are pivotal in constructing complex molecular architectures.
The structural attributes of 1-(2-cyclopropylpropoxy)-2-iodocycloheptane make it a valuable tool for medicinal chemists seeking to develop novel therapeutic agents. The cycloheptane ring provides a rigid scaffold that can be modified to explore different pharmacophoric regions, while the iodo substituent serves as a handle for palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings. These reactions are instrumental in forming carbon-carbon bonds, enabling the creation of diverse derivatives with tailored biological activities.
In recent years, the compound has been explored in the context of developing small-molecule inhibitors for various targets. For instance, studies have demonstrated its potential in modulating enzyme activity through structural analogs derived from 1-(2-cyclopropylpropoxy)-2-iodocycloheptane. The ethyl ether side chain offers flexibility for derivatization, allowing chemists to fine-tune interactions with biological targets. Such modifications have led to promising candidates for further preclinical evaluation.
The compound's relevance extends to materials science and polymer chemistry as well. The cycloheptane ring's stability and the reactivity of the iodo group make it an excellent precursor for synthesizing functionalized polymers. These polymers can exhibit unique properties, such as enhanced thermal stability or biodegradability, depending on the substituents introduced during polymerization. Researchers are investigating its role in creating advanced materials for applications ranging from coatings to biomedical devices.
Advances in computational chemistry have further highlighted the importance of 1-(2-cyclopropylpropoxy)-2-iodocycloheptane. Molecular modeling studies suggest that its scaffold can be optimized for better solubility and bioavailability, critical factors in drug design. By leveraging computational tools, scientists can predict how structural modifications will affect the compound's pharmacokinetic properties, accelerating the discovery process.
The synthesis of 1-(2-cyclopropylpropoxy)-2-iodocycloheptane itself is a testament to modern synthetic methodologies. The process typically involves halogenation of cycloheptene derivatives followed by etherification using appropriate alkoxides. Recent improvements in catalytic systems have enabled more efficient and scalable production, reducing costs and environmental impact. These advancements underscore the compound's significance as both a research tool and a potential commercial product.
Future directions for research on 1-(2-cyclopropylpropoxy)-2-iodocycloheptane include exploring its role in photodynamic therapy and catalysis. The iodo group's photochemical properties make it a candidate for developing photosensitizers, which can be used to target diseases selectively. Additionally, its reactivity in catalytic cycles could lead to novel green chemistry processes that minimize waste and energy consumption.
In conclusion, 1-(2-cyclopropylpropoxy)-2-iodocycloheptane (CAS No. 2138539-05-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its structural features enable diverse chemical transformations, making it indispensable in pharmaceutical development, materials science, and beyond. As research continues to uncover new possibilities for this molecule, its impact on science and industry is poised to grow even further.
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